molecular formula C14H10N2O10S2 B089499 Dinitrostilbenedisulfonic acid CAS No. 128-42-7

Dinitrostilbenedisulfonic acid

Cat. No. B089499
CAS RN: 128-42-7
M. Wt: 430.4 g/mol
InChI Key: UETHPMGVZHBAFB-OWOJBTEDSA-N
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Description

Synthesis Analysis

Dinitrostilbenedisulfonic acid is synthesized through the air oxidation of 4-nitrotoluene-2-sulfonic acid using MnSO4 as a catalyst, improving the yield by 10%-15%, reducing wastewater by 50%, and shortening the reaction time by 10 hours compared to conventional methods using FeSO4 as a catalyst (Huang Xiao, 2000).

Molecular Structure Analysis

Studies on molecular structure have elucidated through spectroscopic techniques, revealing intricate details about the compound's arrangement and interactions at the atomic level, providing insights into its chemical behavior and properties. However, detailed molecular structure analysis specific to Dinitrostilbenedisulfonic acid from the provided papers could not be directly found.

Chemical Reactions and Properties

Dinitrostilbenedisulfonic acid engages in specific chemical reactions due to its functional groups. For instance, it reacts rapidly and specifically with primary amines at room temperature, a property utilized in derivatizing amines for analytical purposes (P. Doshi & D. Edwards, 1979).

Physical Properties Analysis

The physical properties of Dinitrostilbenedisulfonic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. These properties are determined by its molecular structure and composition. Specific details on the physical properties from the provided references were not directly mentioned but are generally studied through methods like crystallography and thermogravimetric analysis.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are integral to understanding Dinitrostilbenedisulfonic acid's utility in chemical synthesis and applications. For example, its ability to form stable derivatives with amines for analytical purposes highlights its chemical reactivity and utility (P. Doshi & D. Edwards, 1979).

Scientific Research Applications

  • Fuel Cells : Dow Chemical's research activities in fuel cells involve the development of perfluorosulfonic acid membranes, useful as the proton transport medium and separator, indicating potential relevance to dinitrostilbenedisulfonic acid (Eisman, 1990).

  • Enzyme Kinetics : The 3,5-dinitrosalicylic acid reagent is utilized for the quantification of reducing sugars and can be applied in measuring the kinetics of glycoside hydrolase reactions (McKee, 2017).

  • Wastewater Treatment and Pharmaceutical Production : 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) wastewater is used to produce paramycin, an antitubercular agent. This process recycles aromatic sulfonic acids in the wastewater to produce pharmaceutical intermediates, offering an environmentally beneficial solution (Peng et al., 2010).

  • Blood and Urine Sugar Estimation : 3,6-Dinitrophthalic acid shows potential for the approximate estimation of blood sugar and urine sugar, which could have applications in medical diagnostics (Momose et al., 1960).

  • Chemical Synthesis Improvement : Innovations in the synthetic procedure of dinitrostilbene 2,2' disulfonic acid have been reported, enhancing the yield, reducing waste, and shortening reaction times, which is significant for industrial applications (Huang Xiao, 2000).

  • Biomass Hydrolysates Analysis : The dinitrosalicylic acid (DNS) method is used to estimate reducing sugars in biomass hydrolysates, an important step in the analysis of biofuels and biomass processing (Wood et al., 2012).

  • Biomedical Research : Dinitrofluorobenzene/dinitrosulfonic acid (DNFB/DNS) model was studied as a potential experimental model for intestinal inflammation, which could be relevant in pharmacological research (Bailón et al., 2011).

properties

IUPAC Name

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+
Source PubChem
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InChI Key

UETHPMGVZHBAFB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt)
Record name 4,4'-Dinitro-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID401029491
Record name 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid)
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Molecular Weight

430.4 g/mol
Source PubChem
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Physical Description

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992)
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
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Product Name

4,4'-Dinitrostilbene-2,2'-disulfonic acid

CAS RN

3709-43-1, 128-42-7, 78333-25-2
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
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Record name 4,4'-Dinitro-2,2'-stilbenedisulfonic acid
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Record name Dinitrostilbenedisulfonic acid
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2)
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Record name 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid)
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Record name 4,4'-dinitrostilbene-2,2'-disulphonic acid
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Record name Disodium 4,4'-dinitrostilbene-2,2'-disulphonate
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Record name 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID
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Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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